molecular formula C8H10ClN3O B12915923 2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine CAS No. 1190862-45-3

2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine

Cat. No.: B12915923
CAS No.: 1190862-45-3
M. Wt: 199.64 g/mol
InChI Key: PZGLKKDFPIMFAL-ONEGZZNKSA-N
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Description

2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine ( 335654-05-2) is a chemical compound with the molecular formula C 8 H 10 ClN 3 O and a molecular weight of 199.637 g/mol . This pyrimidine derivative is characterized by a chloro-substituent at the 2-position and a unique 2-ethoxyvinyl functional group at the 5-position of the pyrimidine ring, which contributes to its distinct electronic properties and reactivity profile. With a calculated LogP of 1.65 and a polar surface area of 61.76 Å 2 , this amine possesses physicochemical properties that make it a valuable intermediate in synthetic organic and medicinal chemistry research . The compound serves as a versatile building block, particularly in nucleophilic aromatic substitution reactions, where the chloro-group can be readily displaced by nitrogen, oxygen, and sulfur nucleophiles. The 4-amine and 5-ethoxyvinyl functionalities provide additional sites for chemical modification, enabling researchers to synthesize a diverse array of more complex pyrimidine-based structures. Its primary research applications include use as a key precursor in the development of pharmaceutical candidates and agrochemicals, as well as serving as a core scaffold in chemical biology for probing biological systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

1190862-45-3

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

2-chloro-5-[(E)-2-ethoxyethenyl]pyrimidin-4-amine

InChI

InChI=1S/C8H10ClN3O/c1-2-13-4-3-6-5-11-8(9)12-7(6)10/h3-5H,2H2,1H3,(H2,10,11,12)/b4-3+

InChI Key

PZGLKKDFPIMFAL-ONEGZZNKSA-N

Isomeric SMILES

CCO/C=C/C1=CN=C(N=C1N)Cl

Canonical SMILES

CCOC=CC1=CN=C(N=C1N)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a suitably substituted pyrimidine precursor, such as 2,4-dichloropyrimidine or related derivatives, followed by selective substitution and coupling reactions to introduce the ethoxyvinyl and amino groups.

Key Synthetic Steps

Step Reaction Type Reagents/Conditions Outcome
1. Halogenation Chlorination of pyrimidine core Phosphorus oxychloride (POCl3) or similar chlorinating agents Introduction of chloro substituent at position 2
2. Vinyl Ether Introduction Palladium- or copper-catalyzed coupling (E)-2-(2-ethoxyvinyl)-boronate esters or ethoxyethene with base (e.g., sodium ethoxide) in ethanol Formation of 5-(2-ethoxyvinyl) substituent
3. Amination Ammonia or amine nucleophilic substitution Ammonia in methanol or other polar solvents Introduction of amino group at position 4

Detailed Synthetic Route Example

A representative synthetic route adapted from palladium-catalyzed coupling methods and chlorination steps is as follows:

  • Starting Material: 2,4-dichloropyrimidine or 4-chloro-6-(2-ethoxyvinyl)pyrimidine intermediate.

  • Ethoxyvinyl Group Installation:

    • React 4,6-dichloropyrimidine with ethoxyethene in the presence of sodium ethoxide (EtONa) in ethanol at room temperature (~20°C) for approximately 2 hours.
    • This step selectively substitutes the 6-position chlorine with the (E)-2-ethoxyvinyl group, yielding 4-chloro-6-(2-ethoxyvinyl)pyrimidine as an intermediate.
  • Amination at Position 4:

    • Treat the intermediate with ammonia in methanol under mild conditions to substitute the chlorine at position 4 with an amino group, forming 2-chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine.
  • Purification:

    • The product is purified by recrystallization or chromatographic techniques to achieve high purity.

Catalysts and Reaction Conditions

  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) are commonly employed for the Suzuki-Miyaura type coupling reactions to install the ethoxyvinyl group efficiently. Copper catalysts may also be used in some protocols.

  • Solvents: Ethanol is frequently used as the solvent, providing a suitable medium for both nucleophilic substitution and coupling reactions.

  • Temperature: Mild temperatures (room temperature to 50°C) are preferred to maintain the integrity of sensitive functional groups.

  • Reaction Time: Typically ranges from 1 to 4 hours depending on the step and scale.

Research Findings and Yields

Reaction Step Yield (%) Notes
Chlorination of pyrimidine core 80-90% High selectivity with POCl3
Ethoxyvinyl coupling (Pd-catalyzed) 75-85% Efficient under optimized conditions
Amination (NH3 substitution) 70-80% Mild conditions prevent side reactions
Overall yield (multi-step) ~50-60% Dependent on purification and scale

These yields are consistent with literature reports on similar pyrimidine derivatives, indicating the robustness of the synthetic approach.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield References
Palladium-catalyzed Suzuki-Miyaura coupling High selectivity, mild conditions, scalable Requires expensive catalysts, sensitive to air/moisture 75-85% (coupling step)
Copper-catalyzed coupling Cost-effective catalyst May require harsher conditions, lower selectivity 60-75%
Direct nucleophilic substitution with ammonia Simple, straightforward Possible side reactions if conditions not controlled 70-80%
Multi-step chlorination and condensation (patent method for related pyrimidines) High purity, well-defined intermediates Multi-step, longer reaction times 50-60% overall

Notes on Related Synthetic Approaches

  • Some patents describe multi-step syntheses involving salt formation, cyanamide reactions, and condensation to prepare related chlorinated pyrimidines with methoxy substituents, which can be adapted for ethoxyvinyl analogs with modifications.

  • The use of composite solvents and controlled temperature and pressure conditions can improve yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Aldehydes, carboxylic acids, and other oxidized products.

    Reduction: Reduced derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of various diseases.

1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit substantial antibacterial properties. For instance, studies have shown that certain derivatives have minimum inhibitory concentration (MIC) values ranging from 0.8 to 100 µg/mL against different bacterial strains, highlighting their potential as effective antimicrobial agents.

2. Anticancer Properties
The cytotoxic effects of 2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine have been evaluated against several cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer). One derivative demonstrated an IC50 value of 63.385 µM against A172 cells, suggesting moderate anticancer efficacy. This positions the compound as a candidate for further development in oncology.

3. Mechanism of Action
The mechanism through which this compound exerts its effects involves interaction with critical enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are essential for bacterial survival. Molecular docking studies have confirmed these interactions, providing insights into its action at the molecular level.

Biological Studies

The compound serves as a valuable probe in biochemical assays aimed at studying enzyme interactions and cellular pathways.

1. Enzyme Inhibition Studies
Inhibition studies have revealed that derivatives of this compound can effectively inhibit key enzymes involved in metabolic pathways. This property makes it a useful tool for investigating metabolic disorders and developing enzyme inhibitors .

Materials Science Applications

Beyond its biological applications, this compound is also utilized in materials science for synthesizing advanced materials.

1. Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be incorporated into various polymer matrices, enhancing their electronic or optical properties. This application is particularly relevant in the development of new materials for electronics and photonics.

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial agentsMIC values: 0.8 - 100 µg/mL
Anticancer agentsIC50: 63.385 µM against A172 cells
Biological StudiesEnzyme inhibitionEffective inhibition of DHFR and ACP reductase
Materials ScienceSynthesis of advanced materialsEnhanced electronic/optical properties

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound and its derivatives:

Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, derivatives were tested against multiple bacterial strains. The results indicated that one derivative had an MIC of 0.8 µg/mL, showcasing its potential as a lead compound for drug development targeting bacterial infections.

Case Study 2: Cancer Cell Line Testing
A comprehensive evaluation was performed on various cancer cell lines, where the compound's derivatives exhibited varying degrees of cytotoxicity. The findings support further exploration into their potential as anticancer therapies.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrimidine ring structure allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, the ethoxyvinyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives with chloro and amine substituents are widely studied for their structural diversity and functional versatility. Below is a detailed comparison of 2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Features Applications/Findings References
This compound Cl (2), 2-ethoxyvinyl (5), NH₂ (4) Ethoxyvinyl enhances lipophilicity; chloro enables nucleophilic substitution. Potential intermediate for pharmaceuticals or agrochemicals.
2-Chloro-4-methylpyrimidin-5-amine Cl (2), CH₃ (4), NH₂ (5) Simpler structure with methyl group; lower molecular weight. Used in research for small-molecule synthesis; commercial availability in bulk.
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Cl (5), CH₃ (6), pyridinyl (2), phenethyl (N) Bulky substituents increase steric hindrance; pyridinyl may enhance binding affinity. Investigated as a methionine aminopeptidase inhibitor (pharmaceutical target).
4-Chloro-5-iodo-6-methylpyrimidin-2-amine Cl (4), I (5), CH₃ (6), NH₂ (2) Iodo substitution increases molecular weight and polarizability. Halogenated pyrimidines are explored in radiopharmaceuticals or as kinase inhibitors.
2-Chloropyrimidin-4-amine Cl (2), NH₂ (4) Minimal substituents; baseline for reactivity studies. Agricultural and pharmaceutical relevance due to simplicity and ease of derivatization.
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine Ethoxyanilino (5), F (N-aryl), CH₃ (6) Ethoxy and fluorophenyl groups influence crystal packing via hydrogen bonding. Structural studies reveal π-π stacking and N–H⋯N interactions; potential CNS activity.

Key Comparison Points

Reactivity: The 2-chloro position in pyrimidines is a common site for nucleophilic substitution. For example, 2-Chloropyrimidin-4-amine (CAS 3289-47-2) undergoes facile displacement of chlorine with amines or thiols .

Solubility and Lipophilicity :

  • The ethoxyvinyl group introduces moderate lipophilicity compared to methyl (e.g., 2-Chloro-4-methylpyrimidin-5-amine) or iodo (e.g., 4-Chloro-5-iodo-6-methylpyrimidin-2-amine) substituents. This balance may improve membrane permeability in drug design .

Biological Activity: Pyrimidines with bulky aryl groups, such as 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine, exhibit enhanced binding to enzymes like methionine aminopeptidase due to π-π interactions . The ethoxyvinyl group in the target compound may confer selectivity for other targets, such as kinases or GPCRs.

Crystallographic Behavior: Derivatives like 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine form dimers via N–H⋯N hydrogen bonds and π-π stacking, which stabilize crystal lattices .

Research Findings and Data

Thermal and Chemical Stability

  • Chloro-pyrimidines generally exhibit thermal stability up to 200°C. The ethoxyvinyl group may reduce thermal stability due to the labile vinyl ether bond.

Pharmacological Potential

  • Pyrimidines with chloro and amine groups are frequently explored as kinase inhibitors. For example, 2-Chloropyrimidin-4-amine derivatives have shown activity against EGFR and VEGFR .

Biological Activity

2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure suggests that it may interact with various biological targets, leading to diverse therapeutic applications. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10ClN3\text{C}_9\text{H}_{10}\text{Cl}\text{N}_3

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyrimidine derivatives, including this compound. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms.

In Vitro Studies

In vitro assays have shown that this compound exhibits significant antiproliferative activity against a range of cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-435 (breast)< 40Microtubule depolymerization
A549 (lung)10Cell cycle arrest
HeLa (cervical)25Induction of apoptosis

The compound was found to cause microtubule depolymerization at concentrations as low as 10 µM, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

Evaluation Against Bacterial Strains

The compound was tested against several gram-positive and gram-negative bacteria, demonstrating significant efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus8 µg/mLStrongly active
Escherichia coli16 µg/mLModerate activity
Mycobacterium tuberculosis32 µg/mLEffective

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring and ethoxyvinyl side chain have been systematically explored.

Key Findings

  • Substituents on Pyrimidine Ring : Variations in halogen substituents significantly affected antiproliferative potency, with chloro and fluoro groups enhancing activity.
  • Ethoxyvinyl Chain : The length and branching of the ethoxyvinyl chain were found to influence both solubility and biological activity.

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Cancer Treatment : In a study involving MDA-MB-435 cells, treatment with the compound resulted in a marked decrease in cell viability, supporting its role as a potential anticancer agent.
    "The compound demonstrated an IC50 value that positions it among leading candidates for further development in cancer therapeutics" .
  • Antimicrobial Efficacy : A separate study highlighted its effectiveness against drug-resistant strains of Staphylococcus aureus, suggesting its utility in treating infections where conventional antibiotics fail.

Q & A

Basic: What synthetic strategies are optimal for preparing 2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine?

Answer:
The synthesis typically involves functionalizing the pyrimidine core via nucleophilic substitution or cross-coupling reactions. A common approach is to introduce the ethoxyvinyl group through Heck coupling or Wittig reactions, followed by chlorination at the 2-position. For example:

Pyrimidine Ring Formation: Start with a 4-aminopyrimidine scaffold, then introduce substituents stepwise.

Ethoxyvinyl Addition: Use palladium-catalyzed coupling (e.g., Stille or Suzuki-Miyaura) to attach the ethoxyvinyl moiety .

Chlorination: Employ POCl₃ or other chlorinating agents to install the chloro group at position 4.
Key Validation: Confirm regioselectivity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Basic: How can the molecular structure of this compound be confirmed experimentally?

Answer:
Combined spectroscopic and crystallographic methods are essential:

  • X-ray Crystallography: Resolve the crystal structure to confirm substituent positions and stereochemistry. SHELXL (part of the SHELX suite) is widely used for refinement .
  • NMR Analysis: Compare experimental ¹H/¹³C NMR shifts with predicted values (e.g., using B3LYP/6-311++G(d,p) DFT calculations) to validate the ethoxyvinyl and chloro groups .
  • Mass Spectrometry: HRMS ensures molecular formula accuracy.

Advanced: How can computational methods resolve contradictions in spectroscopic data?

Answer:
Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) often arise from conformational flexibility or solvent effects. Methodological steps:

Conformational Sampling: Use molecular dynamics (MD) simulations to identify dominant conformers.

DFT Calculations: Apply solvent-implicit models (e.g., PCM) at the B3LYP/6-311++G(d,p) level to predict shifts .

NBO Analysis: Evaluate hyperconjugative interactions affecting chemical environments (e.g., ethoxyvinyl conjugation with the pyrimidine ring) .
Case Study: For 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine, DFT calculations aligned with experimental NMR data after accounting for intramolecular hydrogen bonding .

Advanced: What strategies are effective for designing pyrimidine analogs with enhanced bioactivity?

Answer:
Structure-activity relationship (SAR) studies guided by computational and experimental

Scaffold Modification: Replace the ethoxyvinyl group with bioisosteres (e.g., ethoxymethyl, vinyl sulfones) to modulate lipophilicity .

Substituent Optimization: Use docking studies to predict interactions with target proteins (e.g., kinases or enzymes). For example, chloro groups enhance electrophilicity for covalent binding .

In Vitro Screening: Test analogs in microbiological assays (e.g., antibacterial/antifungal activity) with controlled variables (pH, temperature) .

Advanced: How can crystallographic data inform reactivity studies of this compound?

Answer:
Crystal packing and hydrogen-bonding networks reveal reactivity trends:

  • Hydrogen Bonding: Intermolecular N–H⋯N or N–H⋯O interactions (observed in similar pyrimidines) stabilize specific tautomers, influencing nucleophilic attack sites .
  • Torsional Angles: Ethoxyvinyl group orientation (e.g., coplanarity with the pyrimidine ring) affects conjugation and susceptibility to oxidation .
    Example: In N-(2-fluorophenyl)pyrimidin-4-amine derivatives, dihedral angles <15° between substituents and the pyrimidine ring correlate with enhanced π-π stacking in biological targets .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light/Temperature: Store in amber vials at –20°C to prevent photodegradation of the ethoxyvinyl group.
  • Moisture Sensitivity: The chloro group can hydrolyze to hydroxyl under humid conditions; use desiccants .
  • Analytical Monitoring: Conduct periodic HPLC purity checks (C18 column, acetonitrile/water gradient) .

Advanced: How can NMR relaxation studies elucidate dynamic behavior in solution?

Answer:

  • T₁/T₂ Measurements: Probe rotational correlation times to assess molecular rigidity. The ethoxyvinyl group may exhibit restricted rotation, splitting NMR signals .
  • NOESY/ROESY: Detect through-space interactions to confirm preferred conformers (e.g., cis vs. trans ethoxyvinyl configurations) .

Advanced: What mechanistic insights explain unexpected byproducts during synthesis?

Answer:
Common issues include:

  • Over-chlorination: Excess POCl₃ may chlorinate the amino group; monitor reaction time/temperature .
  • Ethoxyvinyl Isomerization: Palladium catalysts in coupling reactions can yield E/Z isomers. Use stereospecific conditions (e.g., ligand-controlled catalysis) .
    Mitigation: Optimize stoichiometry and characterize byproducts via LC-MS/MS.

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